molecular formula C11H14N2O B1390924 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile CAS No. 1018257-95-8

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

Cat. No. B1390924
M. Wt: 190.24 g/mol
InChI Key: BWJQIBKXUOOYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile, also known as EMA, is a chemical compound that belongs to the class of nitriles. It is widely used in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Crystal Structure Analysis

The diastereoisomers of a related compound, 2-[(S/R)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl)ethylamino]acetonitrile, have been studied for their crystal structures, revealing differences in torsion angles and the formation of zigzag layers along the c axis in their molecular structure. These structures are stabilized by various hydrogen-bond interactions, contributing to the understanding of molecular interactions and crystallography (Ladraa et al., 2009).

Kinetic Sonication Effects

The kinetic sonication effects in acetonitrile-water binary mixtures were explored using 4-methoxyphenyl dichloroacetate, a compound structurally related to 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile. This research provides insights into the role of ultrasound in accelerating chemical reactions, particularly in solvent mixtures (Piiskop et al., 2013).

Photo-Stability Studies

Studies on the photo-stability of compounds like ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate in aqueous solutions containing acetonitrile shed light on the stability of related compounds under various light sources. Such research is crucial for understanding the stability of pharmaceutical and chemical compounds under different environmental conditions (Hanamori et al., 1992).

Fluorescent Labeling Reagents

4-(2-Aminoethylamino)-N-(4-methoxyphenyl)-1,8-naphthalimide, a molecule structurally similar to 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile, serves as a fluorescent labeling reagent for carnitine. Research in this area contributes to the development of sensitive detection methods in biochemistry and analytical chemistry (Nakaya et al., 1999).

properties

IUPAC Name

2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-13-11(8-12)9-4-6-10(14-2)7-5-9/h4-7,11,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJQIBKXUOOYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C#N)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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